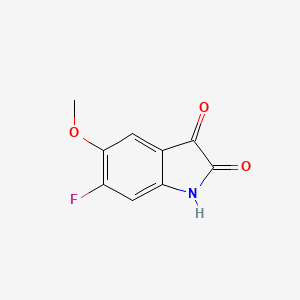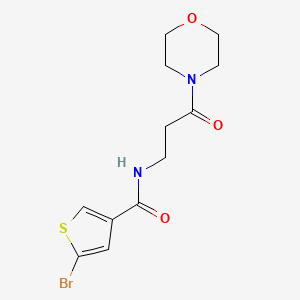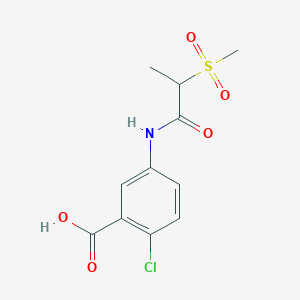
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory properties. MPA is a derivative of mefenamic acid, which is a member of the fenamate class of NSAIDs.
Wirkmechanismus
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that are synthesized by the action of cyclooxygenase (COX) enzymes. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid inhibits the activity of COX enzymes, thereby reducing the synthesis of prostaglandins.
Biochemical and Physiological Effects:
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have potent anti-inflammatory and analgesic effects in various animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to have a favorable safety profile and low toxicity in animal studies. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to have a half-life of approximately 6 hours in humans and is rapidly eliminated from the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has several advantages for use in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid is a potent anti-inflammatory and analgesic agent that has been extensively studied in animal models. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a favorable safety profile and low toxicity in animal studies. However, there are some limitations to the use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in lab experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has a relatively short half-life in humans, which may limit its use in certain experiments. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid also has a relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid. One area of research is the development of novel formulations of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid that have improved solubility and bioavailability. Another area of research is the investigation of the potential use of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in the treatment of various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to investigate the safety and efficacy of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid in human clinical trials.
Synthesemethoden
The synthesis of 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid involves several steps. The first step is the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxypropan-1-amine to form the amide product. The final step involves the reaction of the amide product with sodium hydroxide to form 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been extensively used in scientific research due to its potent anti-inflammatory and analgesic properties. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has been shown to inhibit the synthesis of prostaglandins, which are inflammatory mediators. 4-(2-Methoxypropanoylamino)-3-methylbenzoic acid has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins.
Eigenschaften
IUPAC Name |
4-(2-methoxypropanoylamino)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-6-9(12(15)16)4-5-10(7)13-11(14)8(2)17-3/h4-6,8H,1-3H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBBLCCSKHURBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![N-[(2-chlorophenyl)methyl]-4-methoxypyrimidin-2-amine](/img/structure/B6642291.png)



![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

![N-tert-butyl-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)propanamide](/img/structure/B6642364.png)